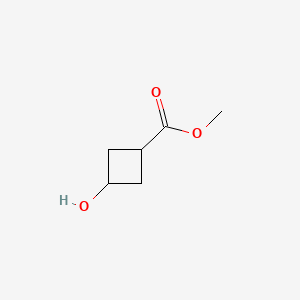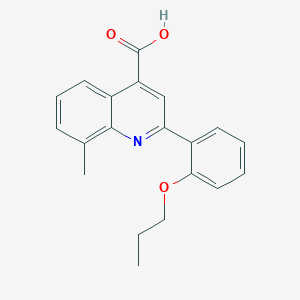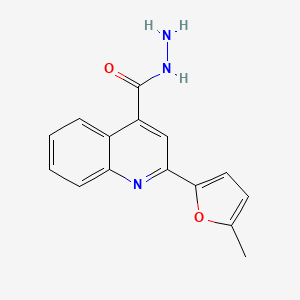![molecular formula C16H13NO6 B3022238 Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate CAS No. 885949-38-2](/img/structure/B3022238.png)
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Übersicht
Beschreibung
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is a compound that can be associated with various research areas, including organic synthesis, crystallography, and materials science. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the preparation of substituted methyl o-nitrophenyl sulfides, where substituted o-nitrochlorobenzenes react with methanethiolates . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol demonstrates alternative synthetic routes that could be relevant for the synthesis of the target compound . The synthesis of 2-amino-5-methyl-3-nitrobenzenethiol and its subsequent conversion into phenothiazines via a Smiles rearrangement also provides insight into the synthetic strategies that could be applied to related nitrobenzene derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2-(3′-methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene reveals the orientation of phenyl rings and the conjugation with electron-withdrawing groups . The crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate shows intramolecular hydrogen bonding . These studies provide a foundation for understanding the molecular geometry and potential interactions within the target compound.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzene derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the nitration of pentamethylbenzene derivatives shows the orienting effect of substituents on side-chain nitrooxylation . The selective synthesis of diversely substituted 2-hydroxy-4′-hydroxybenzophenones through annulation reactions with 3-formylchromones indicates the potential for complex transformations involving formyl groups10.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural data. For instance, the polymorphism observed in α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile indicates the importance of molecular conformation on the material's properties . The coplanarity of atoms in 3,4-methylenedioxy-nitrobenzene and its crystallographic parameters suggest how molecular packing can affect the compound's density and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate and related compounds are primarily used in organic synthesis and chemical reactions. One notable application is in the synthesis of phenothiazines through the Smiles rearrangement of related diphenyl sulfides. This process is instrumental in synthesizing compounds with significant pharmacological and biological activities, including anticancer properties. For instance, the synthesis of 3-bromo-1-methylphenothiazines through the Smiles rearrangement of specific diphenyl sulfides has been documented. This synthesis involves the condensation of certain benzenethiols with o-halonitrobenzenes, followed by a formylation process. The Smiles rearrangement occurs in situ under specific conditions, making it a crucial step in producing these pharmacologically active phenothiazines (Gautam et al., 2000), (Srivastav et al., 2000).
Polymerization and Material Synthesis
These compounds also find applications in the polymerization processes and material synthesis. For instance, specific nitroxide-mediated polymerization (NMP) uses N-phenylalkoxyamine derivatives prepared from related compounds. This method has shown promise in controlling methyl methacrylate (MMA) polymerization, maintaining narrow molecular weight distributions, and allowing the formation of diblock copolymers. This aspect of material science opens doors to creating tailored polymeric materials with specific properties (Greene & Grubbs, 2010).
Magnetic Properties and Biological Activities
Compounds synthesized from Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate can exhibit unique magnetic properties and biological activities. Studies have explored the synthesis and characterization of metal complexes with Schiff base dye ligands, revealing paramagnetic properties with considerable electronic communication between metal centers. This insight is valuable for applications in magnetic materials and understanding biological systems' magnetic interactions (Ahmadi & Amani, 2012).
Eigenschaften
IUPAC Name |
methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-16(19)13-3-2-4-15(17(20)21)14(13)10-23-12-7-5-11(9-18)6-8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERIKBPHHNHSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377246 | |
| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-38-2 | |
| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)






![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)


![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)

